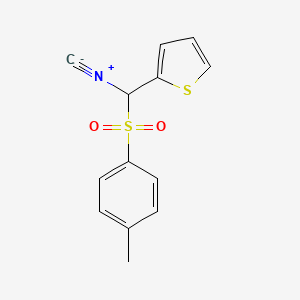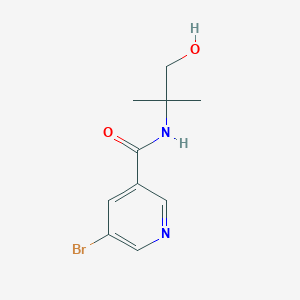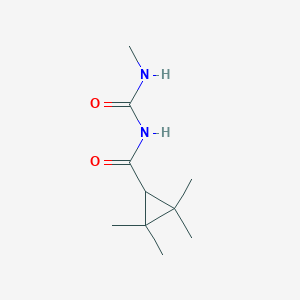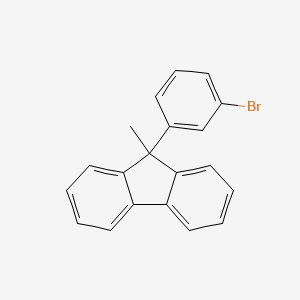![molecular formula C10H15BN2O4 B14131684 [2-(Butoxycarbonylamino)pyridin-3-yl]boronic acid CAS No. 536693-98-8](/img/structure/B14131684.png)
[2-(Butoxycarbonylamino)pyridin-3-yl]boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(Butoxycarbonylamino)pyridin-3-yl]boronic acid: is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a butoxycarbonylamino group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Halogen-Metal Exchange and Borylation: One common method for synthesizing [2-(Butoxycarbonylamino)pyridin-3-yl]boronic acid involves the halogen-metal exchange reaction followed by borylation. This process typically uses a halogenated pyridine derivative, which undergoes metalation with an organometallic reagent such as lithium or magnesium.
Palladium-Catalyzed Cross-Coupling: Another method involves the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane.
Industrial Production Methods: Industrial production of this compound often employs large-scale versions of the aforementioned synthetic routes. The use of continuous flow reactors and automated systems helps in optimizing reaction conditions and improving yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Suzuki-Miyaura Coupling: [2-(Butoxycarbonylamino)pyridin-3-yl]boronic acid is commonly used in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to its use in coupling reactions.
Common Reagents and Conditions:
Palladium Catalysts: Palladium-based catalysts are essential for Suzuki-Miyaura coupling reactions.
Bases: Bases such as potassium carbonate or sodium hydroxide are often used to facilitate the coupling reactions.
Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and water.
Major Products: The major products formed from reactions involving this compound are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: The compound is widely used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.
Biology:
Enzyme Inhibition: Boronic acids are known to inhibit serine proteases and other enzymes, making [2-(Butoxycarbonylamino)pyridin-3-yl]boronic acid a valuable tool in biochemical research.
Medicine:
Drug Development: The compound is used in the development of new drugs, particularly those targeting cancer and infectious diseases.
Industry:
Mecanismo De Acción
The mechanism of action of [2-(Butoxycarbonylamino)pyridin-3-yl]boronic acid primarily involves its ability to form stable complexes with various metal catalysts, particularly palladium. This interaction facilitates the transmetalation step in Suzuki-Miyaura coupling reactions, leading to the formation of carbon-carbon bonds . Additionally, the boronic acid group can interact with biological targets, such as enzymes, through reversible covalent bonding, thereby modulating their activity .
Comparación Con Compuestos Similares
3-Pyridinylboronic Acid: Similar in structure but lacks the butoxycarbonylamino group, making it less versatile in certain reactions.
2-Pyridinylboronic Acid: Another similar compound, but with the boronic acid group attached at a different position on the pyridine ring.
Uniqueness: The presence of the butoxycarbonylamino group in [2-(Butoxycarbonylamino)pyridin-3-yl]boronic acid enhances its reactivity and selectivity in various chemical reactions, making it a more valuable reagent compared to its analogs .
Propiedades
Número CAS |
536693-98-8 |
|---|---|
Fórmula molecular |
C10H15BN2O4 |
Peso molecular |
238.05 g/mol |
Nombre IUPAC |
[2-(butoxycarbonylamino)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C10H15BN2O4/c1-2-3-7-17-10(14)13-9-8(11(15)16)5-4-6-12-9/h4-6,15-16H,2-3,7H2,1H3,(H,12,13,14) |
Clave InChI |
HEVGMWLVDTUBCA-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(N=CC=C1)NC(=O)OCCCC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-{bis[(5-nitrofuran-2-yl)methyl]amino}benzoate](/img/structure/B14131616.png)
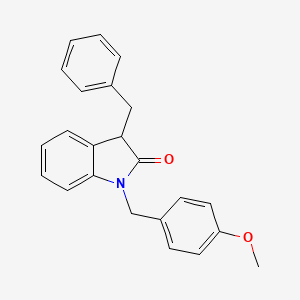
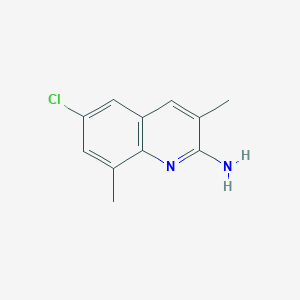
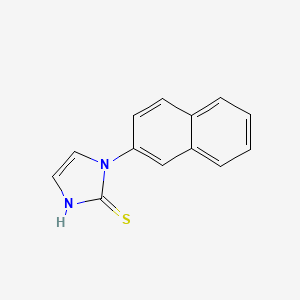
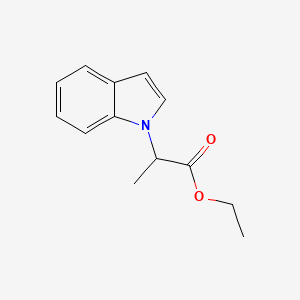
![[1]Benzothieno[2,3-c]pyridine](/img/structure/B14131650.png)
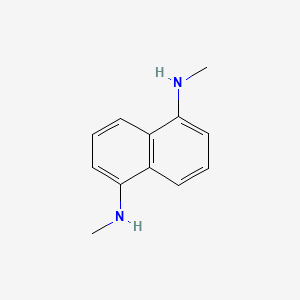
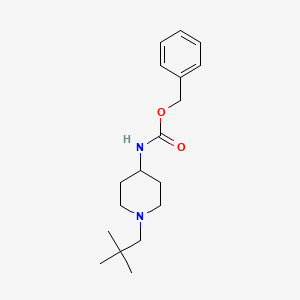
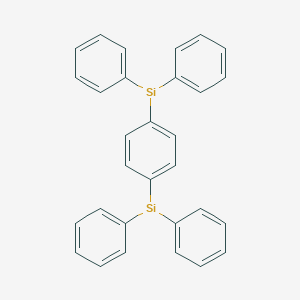
![4-[(E)-{4-[bis(2-hydroxyethyl)amino]phenyl}diazenyl]benzene-1,2-dicarbonitrile](/img/structure/B14131677.png)
